Haloperidol lactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Haloperidol lactate is a high-potency first-generation antipsychotic medication widely used in the treatment of schizophrenia, acute psychosis, Tourette syndrome, and other severe behavioral states . It is known for its strong antagonism of dopamine receptors, particularly the D2 receptor, within the mesolimbic and mesocortical systems of the brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Haloperidol lactate is synthesized through a multi-step chemical process. The key steps involve the reaction of 4-chlorobutyrophenone with piperidine to form 4-(4-chlorophenyl)-4-hydroxypiperidine. This intermediate is then reacted with 4-fluorobutyrophenone to produce haloperidol . The lactate salt form is achieved by reacting haloperidol with lactic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and potency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Haloperidol-Lactat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Haloperidol kann zu Haloperidol-Glucuronid oxidiert werden.

Reduktion: Es kann zu reduziertem Haloperidol reduziert werden.

Substitution: Haloperidol kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Die Bedingungen umfassen typischerweise die Verwendung starker Basen oder Säuren, um die Reaktion zu erleichtern.

Hauptprodukte

Oxidation: Haloperidol-Glucuronid

Reduktion: Reduziertes Haloperidol

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Treatment of Schizophrenia

Haloperidol lactate is primarily used to manage schizophrenia, particularly in patients exhibiting acute psychotic episodes. The drug acts as a dopamine D2 receptor antagonist, which helps mitigate symptoms such as hallucinations and delusions .

Dosage and Administration:

- Intramuscular Administration: Typical initial doses range from 2 mg to 5 mg, with the option to repeat every hour if necessary . The maximum recommended dose is 20 mg per day.

- Switching to Oral Therapy: Patients are often transitioned to oral haloperidol after stabilization, typically within 12 to 24 hours post-injection .

Management of Acute Agitation

This compound is effective for the prompt control of severe agitation in various psychiatric conditions. Its rapid action makes it suitable for use in emergency departments or inpatient settings .

Clinical Case Study:

A study involving patients presenting with acute agitation found that this compound effectively reduced agitation levels within 30 minutes of administration, demonstrating its efficacy in crisis situations .

Treatment of Delirium

While not as common, this compound has been used in managing delirium, particularly in geriatric populations. Initial intravenous doses can start at 1-2 mg every 2-4 hours, adjusting based on patient response .

Pharmacological Profile

This compound's pharmacokinetics support its applications in acute settings:

- Onset of Action: Intramuscular administration leads to peak plasma concentrations within approximately 37.5 minutes .

- Half-Life: The mean half-life following intramuscular injection is around 20.7 hours, allowing for sustained therapeutic effects .

Safety and Side Effects

Despite its effectiveness, this compound can cause significant side effects, including:

- QT Interval Prolongation: Reports indicate potential risks of torsades de pointes at higher dosages, necessitating ECG monitoring during treatment .

- Neurological Effects: Patients may experience extrapyramidal symptoms, especially with prolonged use or high doses .

Comparative Efficacy

A comparative analysis highlights the advantages of this compound over other antipsychotics:

| Parameter | This compound | Atypical Antipsychotics |

|---|---|---|

| Onset of Action | Rapid (15-30 min) | Slower (hours) |

| Cost | Lower | Higher |

| Side Effect Profile | Extrapyramidal symptoms | Metabolic syndrome |

| Monitoring Requirements | Regular ECG for QT | Routine metabolic panels |

Wirkmechanismus

Haloperidol lactate exerts its effects primarily through antagonism of dopamine D2 receptors in the brain. This action reduces the overactivity of dopamine pathways, which is thought to be a key factor in the symptoms of schizophrenia and other psychotic disorders . The compound also has activity at other receptors, including serotonin and adrenergic receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Chlorpromazin

- Zuclopenthixol

- Fluphenazin

- Methotrimeprazin

Einzigartigkeit

Haloperidol-Lactat zeichnet sich durch seine hohe Potenz und das relativ geringere Auftreten bestimmter Nebenwirkungen im Vergleich zu anderen Antipsychotika der ersten Generation aus . Es hat eine höhere Neigung, extrapyramidale Symptome (EPS) zu verursachen, wie z. B. medikamenteninduzierten Parkinsonismus und Spätdyskinesie .

Schlussfolgerung

Haloperidol-Lactat ist eine entscheidende Verbindung im Bereich der Psychiatrie mit umfassenden Anwendungen in der Forschung und klinischen Praxis. Seine einzigartigen pharmakologischen Eigenschaften und Synthesemethoden machen es zu einem wertvollen Forschungsobjekt in verschiedenen wissenschaftlichen Disziplinen.

Biologische Aktivität

Haloperidol lactate is a widely used antipsychotic medication, primarily indicated for the treatment of schizophrenia and acute agitation. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

Haloperidol is a butyrophenone derivative that acts primarily as a dopamine D2 receptor antagonist in the central nervous system. It is available in various formulations, with this compound being the injectable form used for rapid control of acute psychotic episodes.

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on the route of administration. Below is a summary of key pharmacokinetic parameters:

| Parameter | Oral Administration | Intramuscular Administration | Intravenous Administration |

|---|---|---|---|

| Bioavailability | 40% - 75% | Higher than oral | Not standardized |

| Time to Peak Plasma Concentration (tmax) | 1.7 - 6.1 hours | 20 - 33.8 minutes | 15 minutes |

| Half-Life (t1/2) | 14.5 - 36.7 hours | ~20.7 hours | 14.1 - 26.2 hours |

| Metabolism | Hepatic (CYP3A4, CYP2D6) | Hepatic (CYP3A4, CYP2D6) | Hepatic (CYP3A4, CYP2D6) |

| Major Metabolites | Haloperidol glucuronide | Haloperidol glucuronide | Haloperidol glucuronide |

Haloperidol is extensively metabolized in the liver, primarily through glucuronidation and oxidation pathways involving cytochrome P450 enzymes, particularly CYP3A4 . The drug's high lipophilicity contributes to its significant interindividual variability in pharmacokinetics .

The primary mechanism of action for haloperidol involves antagonism at dopamine D2 receptors, which helps mitigate symptoms of psychosis by reducing dopaminergic activity in the brain . Additionally, haloperidol exhibits some affinity for alpha-1 adrenergic receptors and minimal interaction with muscarinic cholinergic and histaminergic receptors .

Clinical Applications and Efficacy

This compound is particularly effective in managing acute agitation and psychotic episodes due to its rapid onset of action when administered intramuscularly or intravenously . Clinical studies have shown that intramuscular administration can lead to significant symptom control within minutes, making it a preferred option in emergency settings.

Case Studies

- Acute Agitation Management : A study involving patients with acute schizophrenia demonstrated that this compound administered intramuscularly resulted in rapid sedation and reduction of agitation within 30 minutes compared to placebo .

- Long-Term Use Considerations : In a cohort study analyzing long-term haloperidol use in patients with schizophrenia, researchers noted that while effective for symptom control, prolonged exposure was associated with increased risk of tardive dyskinesia and other extrapyramidal side effects .

Adverse Effects

While this compound is effective, it carries risks of significant adverse effects:

- QTc Prolongation : Intravenous administration has been linked to QTc prolongation and Torsades de Pointes; hence, ECG monitoring is recommended during treatment .

- Neuroleptic Malignant Syndrome (NMS) : Rare but serious condition characterized by severe muscle rigidity, fever, autonomic instability, and altered mental status .

- Hyperprolactinemia : Due to dopamine receptor blockade, haloperidol can cause elevated prolactin levels leading to galactorrhea and menstrual irregularities .

Eigenschaften

CAS-Nummer |

53515-91-6 |

|---|---|

Molekularformel |

C24H29ClFNO5 |

Molekulargewicht |

465.9 g/mol |

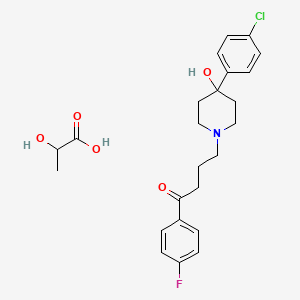

IUPAC-Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;2-hydroxypropanoic acid |

InChI |

InChI=1S/C21H23ClFNO2.C3H6O3/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;1-2(4)3(5)6/h3-10,26H,1-2,11-15H2;2,4H,1H3,(H,5,6) |

InChI-Schlüssel |

BVUSNQJCSYDJJG-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |

Kanonische SMILES |

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.